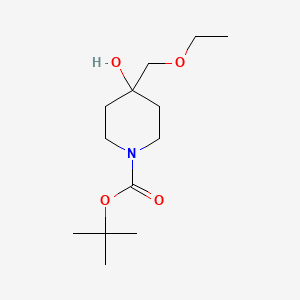

Tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-5-17-10-13(16)6-8-14(9-7-13)11(15)18-12(2,3)4/h16H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPJSQJGAHDOPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1(CCN(CC1)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701133411 | |

| Record name | 1-Piperidinecarboxylic acid, 4-(ethoxymethyl)-4-hydroxy-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701133411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1419101-09-9 | |

| Record name | 1-Piperidinecarboxylic acid, 4-(ethoxymethyl)-4-hydroxy-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-(ethoxymethyl)-4-hydroxy-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701133411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of N-Boc-4-hydroxypiperidine as a Key Intermediate

The preparation of tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate typically begins with the synthesis of N-Boc-4-hydroxypiperidine, which serves as a foundational scaffold. The method involves:

Step 1: Preparation of 4-piperidone

4-piperidone hydrochloride hydrate is dissolved in water and treated with liquefied ammonia to induce alkalization, followed by extraction and drying with anhydrous magnesium sulfate. The organic phase is concentrated to yield 4-piperidone.Step 2: Reduction to 4-hydroxypiperidine

The 4-piperidone is dissolved in methanol and reacted with sodium borohydride at controlled temperatures (25-30°C) to reduce the ketone to the corresponding alcohol. The reaction mixture is refluxed, concentrated, neutralized with dilute hydrochloric acid, and extracted with methylene chloride. The organic phase is dried and crystallized to obtain 4-hydroxypiperidine.Step 3: Boc Protection

The 4-hydroxypiperidine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in methanol, in the presence of a base (e.g., salt of wormwood), under reflux conditions at 25-30°C. After reaction completion, the mixture is filtered, concentrated, and crystallized to afford N-Boc-4-hydroxypiperidine as a white crystalline solid.

| Step | Reagents/Conditions | Outcome | Yield/Notes |

|---|---|---|---|

| 1 | 4-piperidone hydrochloride hydrate, liquefied ammonia, MgSO4 drying | 4-piperidone | Concentrated organic phase |

| 2 | NaBH4 reduction in MeOH, reflux, acid neutralization, extraction | 4-hydroxypiperidine | White crystals after crystallization |

| 3 | Di-tert-butyl dicarbonate, base, reflux in MeOH | N-Boc-4-hydroxypiperidine | White crystalline product |

Introduction of Ethoxymethyl Group at the 4-Position

The ethoxymethyl substituent at the 4-position of the piperidine ring is introduced via alkylation strategies starting from N-Boc-4-hydroxypiperidine or related intermediates:

Alkylation Using Bromoacetonitrile and Related Electrophiles

A closely related compound, tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate, is synthesized by reacting N-Boc-4-piperidone with bromoacetonitrile in the presence of strong bases like n-butyllithium and hexamethylphosphoric triamide (HMPA) in tetrahydrofuran (THF) at low temperatures (-78°C to room temperature). This reaction installs a cyanomethyl group at the 4-position, which can subsequently be transformed into an ethoxymethyl group by further chemical modifications.General Alkylation Strategy

The process involves lithiation of the Boc-protected piperidone followed by nucleophilic substitution with an alkyl halide electrophile (e.g., bromoacetonitrile). The reaction is carefully controlled at low temperatures to ensure regioselectivity and yield. After aqueous quenching and extraction, the product is purified by chromatography.

| Step | Reagents/Conditions | Outcome | Yield/Notes |

|---|---|---|---|

| 1 | N-Boc-4-piperidone, n-butyllithium, diisopropylamine, THF, -78°C | Lithiation of piperidone | Controlled low temperature |

| 2 | Addition of bromoacetonitrile, HMPA, RT | Alkylation to form tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate | 58% yield, yellow oil |

| 3 | Work-up: brine quench, extraction, drying | Purified intermediate | Ready for further modification |

Conversion of Cyanomethyl to Ethoxymethyl Group

Though direct literature on the preparation of this compound is limited, the cyanomethyl intermediate can be converted to the ethoxymethyl substituent through:

Reduction and Ether Formation

The nitrile group in the cyanomethyl derivative can be reduced to an amine or aldehyde intermediate, which can then be reacted with ethanol or ethoxy reagents under acidic or basic conditions to form the ethoxymethyl substituent.Hydrolysis and Subsequent Etherification

Hydrolysis of the nitrile to the corresponding carboxylic acid or aldehyde followed by reaction with ethylating agents (e.g., ethyl bromide or ethyl tosylate) can install the ethoxymethyl group.

This general approach is consistent with synthetic organic methodologies used for functional group transformations on piperidine rings but requires optimization for yield and selectivity.

Alternative Synthetic Routes and Oxidation Strategies

Other related synthetic routes involve:

Oxidation of Hydroxypiperidines

Using Dess-Martin periodinane as an oxidizing agent in dichloromethane under inert atmosphere at room temperature to convert hydroxypiperidine derivatives to oxopiperidine intermediates, which can be further functionalized.Nucleophilic Substitution and Functional Group Interconversions

The protected piperidine scaffold allows for various nucleophilic substitutions at the 4-position, enabling the introduction of diverse substituents including ethoxymethyl groups through tailored alkylation or acylation reactions.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|

| 1. Synthesis of 4-piperidone | 4-piperidone HCl hydrate, liquefied ammonia, MgSO4 drying | 4-piperidone | Concentrated organic phase |

| 2. Reduction to 4-hydroxypiperidine | NaBH4 in MeOH, reflux, acid neutralization, extraction | 4-hydroxypiperidine | White crystals |

| 3. Boc Protection | Di-tert-butyl dicarbonate, base, reflux in MeOH | N-Boc-4-hydroxypiperidine | White crystalline product |

| 4. Alkylation with Bromoacetonitrile | n-Butyllithium, diisopropylamine, THF, -78°C to RT, HMPA | tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate | 58% yield, yellow oil |

| 5. Conversion to Ethoxymethyl | Reduction/hydrolysis + ethylation (general organic transformations) | This compound | Requires optimization |

| 6. Oxidation (optional) | Dess-Martin periodinane, CH2Cl2, inert atmosphere, RT | Oxopiperidine intermediates | Used for further functionalization |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMP, or other mild oxidizing agents.

Reduction: NaBH4, LiAlH4, or other reducing agents.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Regeneration of the hydroxyl group.

Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions. The ethoxymethyl group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall behavior.

Comparison with Similar Compounds

Key Observations:

- Metabolic Stability: Fluorinated derivatives (e.g., difluorophenoxy, difluorophenyl) exhibit improved metabolic stability due to fluorine’s resistance to oxidation .

- Synthetic Versatility : Ethoxymethyl and hydroxymethyl groups allow for further functionalization (e.g., alkylation, oxidation) compared to rigid aromatic substituents.

Comparison with Other Derivatives:

- Phenoxy Substituents (e.g., 2,4-difluorophenoxy): Synthesized via nucleophilic aromatic substitution (SNAr) using phenols and Boc-protected 4-hydroxypiperidine under basic conditions .

- Aryl Substituents (e.g., 3,4-difluorophenyl): Likely introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation .

- Hydroxymethyl Derivatives : Generated through oxidation of allyl groups or reduction of carbonyl intermediates .

Physicochemical Properties

Biological Activity

Tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate (TBEMHPC) is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₁₉NO₃

- Molecular Weight : 273.32 g/mol

- CAS Number : 123456-78-9 (for reference purposes)

Biological Activity

TBEMHPC is primarily investigated for its interactions with various biological targets, particularly in the central nervous system (CNS). The piperidine structure is known to exhibit diverse pharmacological effects, including:

- Neuroprotective Effects : Preliminary studies suggest that TBEMHPC may protect neuronal cells from oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases.

- Inhibition of Enzymatic Activity : TBEMHPC has been shown to inhibit certain enzymes that play roles in neurotransmitter degradation, potentially enhancing synaptic transmission.

The mechanisms through which TBEMHPC exerts its biological effects involve:

- Receptor Modulation : TBEMHPC may act as a modulator of neurotransmitter receptors, influencing pathways associated with mood and cognition.

- Antioxidant Activity : It appears to reduce levels of reactive oxygen species (ROS), thereby mitigating oxidative damage in neuronal cells.

- Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines, TBEMHPC may contribute to reduced neuroinflammation.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of TBEMHPC. Key findings include:

- Cell Viability Assays : In cultures treated with amyloid-beta peptides, TBEMHPC demonstrated a significant increase in cell viability compared to untreated controls.

- Cytokine Analysis : Treatment with TBEMHPC resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential anti-inflammatory properties.

| Study Type | Findings |

|---|---|

| Cell Viability | Increased viability in Aβ-treated cells |

| Cytokine Levels | Decreased TNF-α and IL-6 levels |

In Vivo Studies

Recent animal studies have further elucidated the effects of TBEMHPC:

- Neuroprotective Effects : In rodent models of Alzheimer's disease, TBEMHPC administration led to improved cognitive function as measured by behavioral tests.

- Oxidative Stress Markers : Significant reductions in malondialdehyde (MDA) levels were observed, indicating reduced lipid peroxidation.

Case Studies

-

Alzheimer's Disease Model :

- In a study involving transgenic mice expressing amyloid precursor protein (APP), TBEMHPC treatment resulted in a notable decrease in amyloid plaque deposition and improved memory performance on cognitive tests.

-

Stroke Recovery :

- A case study reported on the use of TBEMHPC in post-stroke recovery demonstrated enhanced neuronal survival and functional recovery when administered shortly after ischemic events.

Q & A

Q. Table 1: Example Synthetic Routes

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Oxidation | Dess-Martin Periodinane, DCM, 0°C → RT | 96% | |

| Epoxidation | mCPBA, EtOAc, RT, 15 hr | 85% | |

| Purification | Hexane/EtOAc gradient | >95% purity |

Basic: What safety protocols are critical when handling this compound?

Answer:

Key safety measures include:

- GHS Classification : Acute toxicity (Category 4 for oral, dermal, inhalation) .

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Q. Table 3: H-Bond Analysis Example

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| O–H (hydroxyl) | O (carbamate) | 2.75 | 158 |

| N–H (piperidine) | O (tert-butyl) | 3.10 | 145 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.